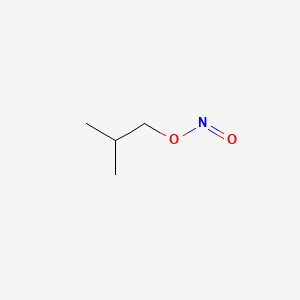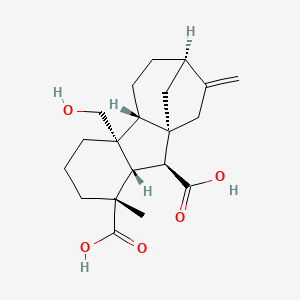
2,4'-Dihydroxydiphénylméthane
Vue d'ensemble
Description
2,4'-Dihydroxydiphenylmethane (2,4-D) is a chemical compound that is widely used in the manufacturing of pharmaceuticals, cosmetics, and personal care products. It is a white crystalline solid with a melting point of 130-132 °C and is soluble in water, alcohol, and ether. 2,4-D is a common ingredient in many herbicides and is used to control broadleaf weeds in many agricultural fields. It is also used in the synthesis of many other compounds, including pharmaceuticals and dyes.
Applications De Recherche Scientifique
Procédés de fabrication avancés
Le 2,4'-Dihydroxydiphénylméthane est utilisé dans des procédés de fabrication améliorés pour produire des composés de haute pureté. Une méthode innovante implique la réaction du phénol et du formaldéhyde en présence d'un acide polyprotique inorganique, ce qui favorise un rendement élevé de l'isomère 2,4' {svg_1}. Ce procédé est important pour la création de qualités spéciales non cristallisantes de résines époxydiques à base de novolaque à l'échelle industrielle {svg_2}.
Science environnementale
Des études environnementales ont examiné les analogues du bisphénol comme le this compound pour leur présence et leurs risques écologiques dans les stations d'épuration des eaux usées {svg_3}. La recherche s'est concentrée sur leur efficacité d'élimination, suggérant que la biodégradation et la sorption sont essentielles pour éliminer ces composés des eaux usées {svg_4}.
Science des matériaux
En science des matériaux, le this compound est un composant essentiel pour la production de résines polycarbonate, de résines polyester et comme modificateur pour les résines phénoliques {svg_5}. Son rôle dans l'amélioration des propriétés des résines, telles que la vitesse de durcissement et la stabilité thermique, est particulièrement intéressant pour les applications industrielles.
Chimie analytique
Ce composé est fourni aux chercheurs dans le cadre d'une collection de produits chimiques uniques, bien que les données analytiques ne soient pas collectées par les fournisseurs {svg_6}. Les chercheurs assument la responsabilité de confirmer l'identité et la pureté du produit, indiquant son utilisation dans des applications analytiques spécialisées.
Biochimie
Bien que les applications spécifiques en biochimie ne soient pas largement documentées, les procédés de fabrication de composés comme le this compound impliquent des réactions qui sont fondamentales pour la création de diverses substances biochimiques {svg_7}. Le rôle du composé dans la recherche peut contribuer à la compréhension des voies biochimiques et des processus de synthèse.
Mécanisme D'action
Target of Action
It is structurally related to bisphenol a (bpa), a popular precursor for forming plastics . Both belong to the category of molecules known as bisphenols, which feature two phenol groups connected via a linking group .
Biochemical Pathways
It is known that bisphenols can interact with various cellular pathways, potentially affecting cell growth, differentiation, and metabolism .
Pharmacokinetics
It is known that bisphenols can be absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Bisphenols are known to have various biological effects, potentially affecting cell growth, differentiation, and metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4’-Dihydroxydiphenylmethane . For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound and its ability to interact with its targets .
Analyse Biochimique
Biochemical Properties
2,4’-Dihydroxydiphenylmethane plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo phase II biotransformations to form glucuronide and sulfate conjugates . These interactions are crucial for its metabolism and excretion from the body. The compound’s phenolic groups allow it to form hydrogen bonds with proteins and enzymes, influencing their activity and stability.
Cellular Effects
2,4’-Dihydroxydiphenylmethane affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits estrogenic, progesteronic, and anti-androgenic effects, which can alter hormone levels and receptor activities . These hormonal changes can impact cell proliferation, differentiation, and apoptosis, leading to significant effects on cellular function.
Molecular Mechanism
The molecular mechanism of 2,4’-Dihydroxydiphenylmethane involves its binding interactions with biomolecules. It can bind to estrogen receptors, mimicking the action of natural estrogens and altering gene expression . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, affecting the overall metabolic flux. These interactions at the molecular level are critical for understanding the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4’-Dihydroxydiphenylmethane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can degrade into various metabolites, which may have different biological activities . Long-term exposure to the compound can lead to cumulative effects on cells, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 2,4’-Dihydroxydiphenylmethane vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, it can cause toxic or adverse effects, including hormonal imbalances and organ damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
2,4’-Dihydroxydiphenylmethane is involved in several metabolic pathways. It undergoes phase II biotransformations, forming glucuronide and sulfate conjugates . These metabolic pathways are essential for its detoxification and excretion from the body. The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2,4’-Dihydroxydiphenylmethane within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes via specific transporters, influencing its localization and accumulation within cells . The compound’s distribution within tissues can affect its biological activity and toxicity.
Subcellular Localization
2,4’-Dihydroxydiphenylmethane’s subcellular localization is crucial for its activity and function. It can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLNPXCISNPHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044890 | |
| Record name | 2-[(4-Hydroxyphenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2467-03-0 | |
| Record name | 2,4′-Dihydroxydiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Bisphenol F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Dihydroxydiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-[(4-hydroxyphenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(4-Hydroxyphenyl)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-[(4-hydroxyphenyl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-BISPHENOL F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX5YMK20B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research conducted on 2,4'-Dihydroxydiphenylmethane in the provided articles?
A1: The research primarily focuses on understanding how 2,4'-Dihydroxydiphenylmethane, as a model compound for phenolic resins, degrades when exposed to radiation. [] This is important because phenolic resins, like phenol-formaldehyde resins, are used in various applications, and their degradation under radiation can impact their performance and longevity.
Q2: How was 2,4'-Dihydroxydiphenylmethane studied in the context of radiation exposure?
A2: Researchers irradiated 2,4'-Dihydroxydiphenylmethane with a 1 MeV electron source to simulate the effects of radiation exposure. [] They then analyzed the resulting products of this irradiation to understand the mechanisms of degradation. This approach provides valuable insights into the structural changes that occur within the compound when exposed to radiation.
Q3: Beyond its role as a model compound for radiation studies, are there other synthesis pathways explored for 2,4'-Dihydroxydiphenylmethane?
A3: Yes, research also delves into the preparation of 2,4'-Dihydroxydiphenylmethane and its closely related compound, 2,4-Dihydroxydiphenylmethane. [] This suggests ongoing interest in understanding different synthesis routes for these compounds, which could be relevant for various applications, including potentially developing new materials or optimizing existing ones.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)





![[5-(4-Nitrophenyl)-2-furanyl]-(1-piperidinyl)methanone](/img/structure/B1194931.png)

